molecular formula C16H24N2O2S B2560857 N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396566-65-6

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2560857
CAS No.: 1396566-65-6
M. Wt: 308.44
InChI Key: ZGLFUURBMDFIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that features an adamantane moiety, a thiazepane ring, and a carboxamide group The adamantane structure is known for its rigidity and stability, which contributes to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of adamantan-1-amine with a thiazepane derivative under specific conditions. One common method includes the use of adamantan-1-yl nitrates in the presence of sulfuric acid to generate the adamantane carbocation, which then reacts with the thiazepane derivative to form the desired product . The reaction is usually carried out at elevated temperatures (60-70°C) to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted adamantane derivatives .

Scientific Research Applications

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The thiazepane ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties. The combination of the adamantane moiety and the thiazepane ring makes this compound particularly interesting for medicinal chemistry and materials science applications .

Biological Activity

N-(Adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazepane Ring : Cyclization of suitable precursors under controlled conditions.
  • Introduction of the Adamantane Moiety : This can be achieved through substitution reactions.
  • Formation of the Carboxamide Group : Reacting the intermediate compound with an appropriate amine.

These synthetic routes are crucial for optimizing yield and purity for subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the thiazepane scaffold, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Key Findings :

  • Cytotoxicity : The compound exhibited significant cytotoxic activity against several cancer cell lines (e.g., MCF-7, HepG2) with IC50 values indicating effective concentration ranges for inducing cell death.
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.2
This compoundHepG212.8

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies indicate that derivatives of this compound can up-regulate pro-apoptotic factors (e.g., BAX) while down-regulating anti-apoptotic factors (e.g., Bcl-2), leading to increased apoptosis in cancer cells .
  • Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on enzymes involved in cancer progression, such as EGFR and PARP .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial activity:

Findings :

  • The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds derived from thiazepanes and adamantane structures:

  • Study on Anticancer Activity : A study evaluated a series of adamantane derivatives for their cytotoxic effects against various cancer cell lines, revealing that specific modifications significantly enhanced their potency .
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties of adamantane-containing thiosemicarbazones, finding notable activity against common pathogens like Candida albicans and Enterococcus faecalis .

Properties

IUPAC Name

N-(1-adamantyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-14-1-2-21-9-13(17-14)15(20)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-13H,1-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFUURBMDFIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.